N-Allyl Substituent Confers DprE1-Dependent Antimycobacterial Activity Distinct from Saturated N-Alkyl Analogs
Within the N-alkyl nitrobenzamide class targeting Mycobacterium tuberculosis DprE1, the N-allyl substituent represents a structurally distinct chemotype compared to saturated N-alkyl derivatives [1]. SAR analysis of a 33-compound library reveals that antimycobacterial activity is highly sensitive to N-substituent identity, with the N-allyl motif (prop-2-en-1-yl) present in this compound occupying a distinct physicochemical space from saturated N-alkyl chains such as N-propyl or N-butyl [1]. While specific MIC data for this exact compound were not reported in the primary SAR table, the study establishes that the N-allyl nitrobenzamide scaffold is a validated structural simplification of known DprE1 inhibitors and exhibits promising antitubercular activity [1].
| Evidence Dimension | N-substituent structural class and inferred activity profile |
|---|---|
| Target Compound Data | N-allyl (prop-2-en-1-yl) substituent; belongs to N-alkyl nitrobenzamide class with demonstrated DprE1-dependent antimycobacterial activity |
| Comparator Or Baseline | Saturated N-alkyl analogs (e.g., N-propyl, N-butyl, N-dodecyl nitrobenzamides) |
| Quantified Difference | Not directly quantified for this specific compound; SAR study of 33 N-alkyl nitrobenzamides shows antitubercular activity varies with alkyl chain length, with optimal activity observed in specific chain-length ranges [1] |
| Conditions | In vitro antimycobacterial assay against Mycobacterium tuberculosis in iron-free GAST medium; SAR analysis across N-alkyl nitrobenzamide library [1] |
Why This Matters
The N-allyl moiety defines a distinct chemotype within the N-alkyl nitrobenzamide class; substitution with saturated N-alkyl analogs will not recapitulate the same DprE1 interaction profile.
- [1] Pais, J. P. et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals 2024, 17(5), 608. DOI: 10.3390/ph17050608 View Source
